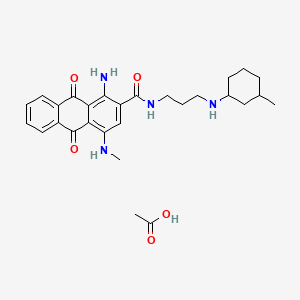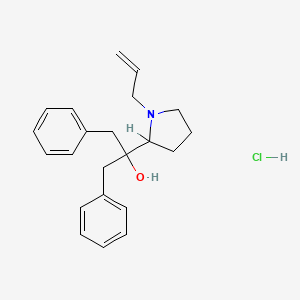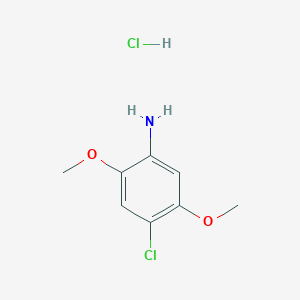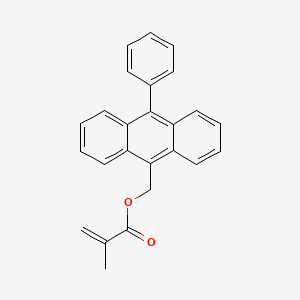![molecular formula C7H11ClO2 B14421890 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol CAS No. 81720-23-2](/img/structure/B14421890.png)
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes a chloro group, a methyl group, and an alkynyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The chloro group and the alkynyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules. The pathways involved can include nucleophilic substitution and addition reactions, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: This compound is similar in structure but lacks the chloro group, making it less reactive in certain substitution reactions.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: This compound has a similar alkynyl alcohol structure but includes a benzonitrile group, which alters its chemical properties and applications.
Uniqueness
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is unique due to the presence of both a chloro group and an alkynyl alcohol moiety. This combination provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
81720-23-2 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylbut-3-yn-2-yl)oxyethanol |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3-4-8)10-6-5-9/h9H,5-6H2,1-2H3 |
Clé InChI |
DVRXXNHMCBCUQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CCl)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)






![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)



